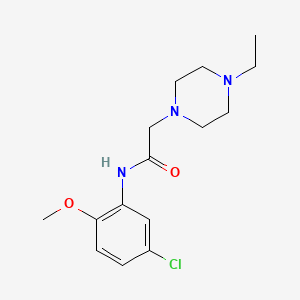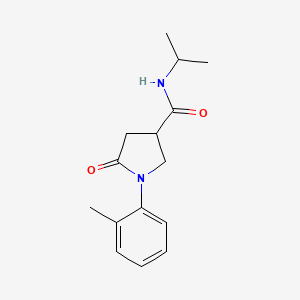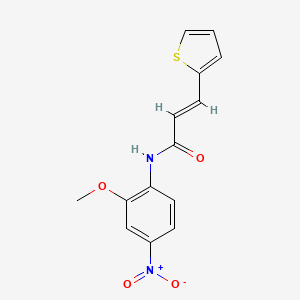
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as CEM-102, is a novel antibiotic that belongs to the class of pleuromutilins. It was first discovered in 2005 and has been found to be effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It specifically targets the peptidyl transferase center, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. This inhibition leads to the interruption of bacterial protein synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile in preclinical studies. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. This compound has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has several advantages for lab experiments. It has a broad spectrum of activity against Gram-positive bacteria, making it useful for studying a range of pathogens. It also has a low propensity for inducing resistance, making it a useful tool for studying antibiotic resistance. However, this compound has limitations in terms of its activity against Gram-negative bacteria, which limits its usefulness for studying these pathogens.
Future Directions
There are several future directions for N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide research. One area of interest is the development of combination therapies that include this compound. Another area of interest is the investigation of this compound for the treatment of tuberculosis and other mycobacterial infections. Additionally, there is interest in using this compound for the treatment of skin and soft tissue infections, as well as bone and joint infections. Finally, there is interest in further investigating the mechanism of action of this compound and its potential for inducing antibiotic resistance.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-methoxyphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with piperazine to form this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been extensively studied for its antibacterial activity against a range of Gram-positive bacteria. It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and other clinically relevant pathogens. This compound has also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, this compound has been shown to have a low propensity for inducing resistance, making it a promising candidate for the treatment of drug-resistant infections.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-18-6-8-19(9-7-18)11-15(20)17-13-10-12(16)4-5-14(13)21-2/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWNGWZCIFEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}morpholine](/img/structure/B5358211.png)
![2-({3-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5358216.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5358223.png)
![N-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5358228.png)
![1-{1-[2-(propylamino)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5358232.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5358238.png)
![N~1~-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-D-leucinamide](/img/structure/B5358246.png)

![ethyl 2-[(3-chlorobenzoyl)amino]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoroalaninate](/img/structure/B5358257.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5358265.png)
![2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5358273.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5358280.png)
